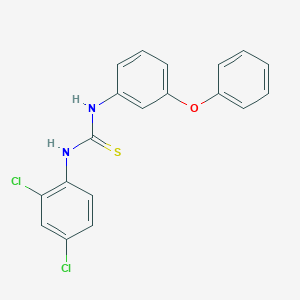![molecular formula C23H31FN2O2 B6011014 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6011014.png)
1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol, also known as AZD-1981, is a novel compound that has been developed as a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is a selective antagonist of the prostaglandin D2 receptor 2 (DP2), which is involved in airway inflammation and hyperresponsiveness.
作用機序
The DP2 receptor is a G protein-coupled receptor that is activated by prostaglandin D2, a lipid mediator that is produced by various cells in the body, including mast cells and eosinophils. Activation of DP2 receptor leads to the recruitment and activation of immune cells, such as Th2 cells, eosinophils, and basophils, which are involved in the pathogenesis of asthma and COPD. 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol selectively inhibits the DP2 receptor, thereby reducing the recruitment and activation of these immune cells and the subsequent airway inflammation and hyperresponsiveness.
Biochemical and Physiological Effects:
In addition to its effects on airway inflammation and hyperresponsiveness, 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the proliferation and migration of airway smooth muscle cells, which are involved in airway remodeling. It has also been shown to reduce the production of mucus by airway epithelial cells, which is a hallmark of respiratory diseases. These effects are thought to be due to the inhibition of various signaling pathways downstream of the DP2 receptor.
実験室実験の利点と制限
1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol has several advantages as a tool compound for studying the DP2 receptor and its role in respiratory diseases. It is highly selective for the DP2 receptor, with minimal off-target effects. It is also orally available and has good pharmacokinetic properties, making it suitable for in vivo studies. However, there are also some limitations to its use in lab experiments. For example, it is not a completely irreversible inhibitor of the DP2 receptor, and its effects may be reversible upon removal of the compound. It is also not suitable for long-term studies, as chronic administration may lead to downregulation of the DP2 receptor.
将来の方向性
There are several future directions for research on 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol and its potential as a treatment for respiratory diseases. One direction is to further elucidate the mechanism of action of 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol and its effects on various cell types and signaling pathways. Another direction is to explore the potential of 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol in combination with other drugs, such as corticosteroids or bronchodilators, for synergistic effects. Additionally, clinical trials are needed to determine the safety and efficacy of 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol in humans, and to evaluate its potential as a treatment for asthma and COPD.
合成法
The synthesis of 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol was first reported by researchers at AstraZeneca in 2010. The synthesis involves a series of steps starting from commercially available starting materials. The key intermediate in the synthesis is 3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)propan-1-ol, which is then converted to the final product by reaction with azepane and subsequent purification. The synthesis has been optimized for scale-up, and the final product has been obtained in high yield and purity.
科学的研究の応用
1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol has been extensively studied in preclinical models of respiratory diseases. In animal models of asthma and COPD, 1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol has been shown to reduce airway inflammation, hyperresponsiveness, and remodeling. It has also been shown to improve lung function and reduce symptoms such as cough and wheeze. These effects are thought to be due to the selective inhibition of the DP2 receptor, which is expressed on various immune cells and airway smooth muscle cells.
特性
IUPAC Name |
1-(azepan-1-yl)-3-[3-[[(2-fluorophenyl)methylamino]methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2/c24-23-11-4-3-9-20(23)16-25-15-19-8-7-10-22(14-19)28-18-21(27)17-26-12-5-1-2-6-13-26/h3-4,7-11,14,21,25,27H,1-2,5-6,12-13,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHPBJRXLUNZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=CC=CC(=C2)CNCC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,2-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6010940.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(methoxymethyl)-2-thiophenecarboxamide](/img/structure/B6010949.png)
![4,6-bis[(4-ethoxybenzyl)thio]-5-pyrimidinamine](/img/structure/B6010954.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B6010958.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6010973.png)
![N-({1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6010984.png)
![7-(cyclobutylmethyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010987.png)

![1-[2-(1-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6011015.png)
![3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6011022.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6011024.png)

![N-[(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6011039.png)